molecular formula C10H17BrN2 B13593710 5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B13593710
M. Wt: 245.16 g/mol
InChI Key: AUGCCBMSDVMHFQ-UHFFFAOYSA-N
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Description

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromo group and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2,2-dimethyl-1-propanol: An intermediate in the synthesis of the target compound.

    1,3-dimethyl-1H-pyrazole: The parent pyrazole compound without the bromo and dimethylpropyl groups.

Uniqueness

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of the bromo group and the dimethylpropyl side chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17BrN2

Molecular Weight

245.16 g/mol

IUPAC Name

5-(3-bromo-2,2-dimethylpropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C10H17BrN2/c1-8-5-9(13(4)12-8)6-10(2,3)7-11/h5H,6-7H2,1-4H3

InChI Key

AUGCCBMSDVMHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)(C)CBr)C

Origin of Product

United States

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